molecular formula C10H10FN3 B11767310 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline

Cat. No.: B11767310
M. Wt: 191.20 g/mol
InChI Key: KPZPKERYCOKVDE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline is a heterocyclic aromatic compound that features a fluorine atom and a pyrazole ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 3-methyl-1H-pyrazole under specific conditions. The nitro group is first reduced to an amine, followed by a coupling reaction with the pyrazole derivative. Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) for the coupling step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the pyrazole ring, resulting in different chemical properties and applications.

    3-Methyl-1H-pyrazole: Lacks the fluorine and aniline components, used in different contexts.

    5-Fluoro-2-nitroaniline: Precursor in the synthesis of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-YL)aniline, with different reactivity.

Uniqueness

This compound is unique due to the combination of the fluorine atom and the pyrazole ring, which imparts specific chemical and biological properties not found in the individual components .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-fluoro-2-(3-methylpyrazol-1-yl)aniline

InChI

InChI=1S/C10H10FN3/c1-7-4-5-14(13-7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3

InChI Key

KPZPKERYCOKVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)F)N

Origin of Product

United States

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